molecular formula C29H25N3O7 B613775 246256-50-8 CAS No. 246256-50-8

246256-50-8

Cat. No.: B613775
CAS No.: 246256-50-8
M. Wt: 1055.066
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Description

The compound with the CAS number 246256-50-8 is known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester. This compound is a mixed isomer form of tetramethylrhodamine and is widely used as a fluorescent dye. It is particularly valuable in the field of molecular biology for labeling oligonucleotides and in automated DNA sequencing applications .

Mechanism of Action

Target of Action

5(6)-TAMRA SE, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye . Its primary targets are biomolecules such as peptides, proteins, nucleotides, and nucleic acids . It is particularly used for labeling antibodies and avidin derivatives in immunochemistry .

Mode of Action

The succinimidyl esters of 5-TAMRA, 6-TAMRA, or the mixed isomers are the primary labeling reagents . They interact with their targets by covalently binding to the amine groups present in these biomolecules . This results in the formation of stable amide bonds, leading to the creation of orange fluorescent bioconjugates .

Biochemical Pathways

The biochemical pathways affected by 5(6)-TAMRA SE are primarily related to the visualization and tracking of the targeted biomolecules . The fluorescence emitted by the TAMRA dye upon excitation allows for the detection and monitoring of these biomolecules in various biological systems .

Pharmacokinetics

It is known that the compound is typically dissolved in dmso for experimental use .

Result of Action

The molecular and cellular effects of 5(6)-TAMRA SE’s action are primarily observed as changes in fluorescence in the presence of the targeted biomolecules . This allows for the visualization and tracking of these molecules in various biological and biochemical assays .

Action Environment

The action, efficacy, and stability of 5(6)-TAMRA SE can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, exposure to light should be minimized to prevent photobleaching and loss of fluorescence .

Biochemical Analysis

Biochemical Properties

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester plays a crucial role in biochemical reactions as a labeling reagent. It interacts with primary amines on proteins, peptides, and other biomolecules through its succinimidyl ester group, forming stable amide bonds. This interaction allows for the fluorescent tagging of these biomolecules, facilitating their detection and analysis in various assays. The compound’s excitation and emission wavelengths (552 nm and 578 nm, respectively) make it suitable for use in fluorescence resonance energy transfer (FRET) studies and other fluorescence-based applications .

Cellular Effects

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester influences various cellular processes by enabling the visualization and tracking of labeled biomolecules within cells. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or nucleic acids. The fluorescent properties of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester allow researchers to monitor the localization, movement, and interactions of these labeled molecules in real-time, providing valuable insights into cellular function .

Molecular Mechanism

At the molecular level, 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester exerts its effects through covalent binding to primary amines on biomolecules. This binding results in the formation of stable amide bonds, which securely attach the fluorescent dye to the target molecule. This covalent attachment ensures that the labeled biomolecules retain their fluorescence properties, allowing for their detection and analysis in various experimental settings. The compound’s ability to form stable conjugates with proteins, peptides, and nucleic acids makes it a versatile tool for studying molecular interactions and dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation and a decrease in fluorescence intensity. Long-term studies have shown that labeled biomolecules retain their fluorescence properties for extended periods, allowing for the continuous monitoring of cellular processes in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester in animal models vary with different dosages. At lower dosages, the compound effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects on the animal models .

Metabolic Pathways

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is involved in metabolic pathways related to its labeling function. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines on biomolecules. These interactions ensure the efficient labeling of target molecules, allowing for their detection and analysis in various biochemical assays. The compound’s involvement in these metabolic pathways highlights its importance as a tool for studying molecular interactions and dynamics .

Transport and Distribution

Within cells and tissues, 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The fluorescent properties of the compound allow researchers to track its distribution and monitor its effects on cellular processes, providing valuable insights into its role in various biological systems .

Subcellular Localization

The subcellular localization of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to label target biomolecules within specific cellular regions. The ability to visualize and track the subcellular localization of labeled biomolecules provides valuable information on their roles in cellular processes and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester involves the reaction of tetramethylrhodamine with succinic anhydride to form the carboxylic acid derivative. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using chromatographic techniques to remove any impurities and is then dried and stored under appropriate conditions to maintain its stability .

Types of Reactions:

Common Reagents and Conditions:

    Primary Amines: Used in substitution reactions to form amide bonds.

    Basic Conditions: Used for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is extensively used in various scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is unique due to its high reactivity with primary amines and its excellent fluorescent properties. It provides a stable and efficient means of labeling biomolecules, making it highly valuable in various research and industrial applications .

Biological Activity

The compound 246256-50-8, known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE), is a fluorescent dye commonly used in biochemical and cellular assays. Its biological activity primarily revolves around its application in labeling proteins and studying cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

5(6)-TAMRA SE is a succinimidyl ester that reacts with amine-containing molecules, such as proteins and peptides, to form stable conjugates. This property is essential for its use in various assays, including fluorescence microscopy and flow cytometry.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight366.46 g/mol
CAS NumberThis compound
SolubilitySoluble in DMSO, DMF

1. Protein Labeling

5(6)-TAMRA SE is extensively utilized for labeling proteins in various research settings. Its fluorescent properties allow researchers to visualize protein localization and dynamics within cells. The compound's high quantum yield and stability make it suitable for long-term studies.

2. Cell Proliferation Assays

In cell proliferation assays, 5(6)-TAMRA SE can be used to track cell division by labeling dividing cells. This application is crucial in cancer research where understanding cell growth dynamics is essential.

3. Apoptosis Studies

The compound has been employed in apoptosis studies to visualize apoptotic cells through fluorescence microscopy. By conjugating with specific antibodies or proteins that are upregulated during apoptosis, researchers can monitor cell death pathways effectively.

The biological activity of this compound can be attributed to its ability to form covalent bonds with target biomolecules, which facilitates the following mechanisms:

  • Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with other fluorescent markers, 5(6)-TAMRA SE can be part of FRET experiments to study molecular interactions.
  • Intracellular Tracking: The dye allows for the tracking of cellular processes such as endocytosis and exocytosis by labeling membrane proteins.

Research Findings

Recent studies have highlighted the effectiveness of 5(6)-TAMRA SE in various biological contexts:

Case Study: Antifungal Activity

A study explored the antifungal potential of proteins labeled with 5(6)-TAMRA SE against Candida albicans. The results indicated that labeled proteins could effectively penetrate fungal cells, inducing apoptosis through increased reactive oxygen species (ROS) production. The study demonstrated that:

  • Labeled proteins showed significant binding affinity to fungal membranes.
  • Treatment with labeled compounds resulted in increased cell death rates compared to controls.

Table: Summary of Biological Activities

Activity TypeApplicationFindings
Protein LabelingVisualization of protein dynamicsHigh stability and quantum yield
Cell ProliferationTracking division in cancer cellsEffective monitoring of growth dynamics
Apoptosis InductionVisualizing apoptotic cellsIncreased ROS production leading to cell death

Properties

CAS No.

246256-50-8

Molecular Formula

C29H25N3O7

Molecular Weight

1055.066

Purity

97%min

Origin of Product

United States

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